Cas no 2165212-96-2 ((4-methyl-1H-pyrazol-5-yl)methanesulfonamide)

(4-methyl-1H-pyrazol-5-yl)methanesulfonamide structure
2165212-96-2 structure
Product name:(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
CAS No:2165212-96-2
MF:C5H9N3O2S
Molecular Weight:175.208859205246
CID:6564489
PubChem ID:164643480

(4-methyl-1H-pyrazol-5-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • (4-methyl-1H-pyrazol-5-yl)methanesulfonamide
    • 2165212-96-2
    • EN300-1120930
    • インチ: 1S/C5H9N3O2S/c1-4-2-7-8-5(4)3-11(6,9)10/h2H,3H2,1H3,(H,7,8)(H2,6,9,10)
    • InChIKey: FVQHIKIHKDTWAI-UHFFFAOYSA-N
    • SMILES: S(CC1=C(C)C=NN1)(N)(=O)=O

計算された属性

  • 精确分子量: 175.04154771g/mol
  • 同位素质量: 175.04154771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 97.2Ų

(4-methyl-1H-pyrazol-5-yl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1120930-1.0g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2
1g
$1343.0 2023-05-26
Enamine
EN300-1120930-0.05g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1120930-2.5g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1120930-0.5g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1120930-1g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1120930-5g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1120930-10g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1120930-0.1g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1120930-0.25g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1120930-5.0g
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide
2165212-96-2
5g
$3894.0 2023-05-26

(4-methyl-1H-pyrazol-5-yl)methanesulfonamide 関連文献

(4-methyl-1H-pyrazol-5-yl)methanesulfonamideに関する追加情報

The Compound CAS No. 2165212-96-2: (4-methyl-1H-pyrazol-5-yl)methanesulfonamide

The compound with CAS No. 2165212-96-2, commonly referred to as (4-methyl-1H-pyrazol-5-yl)methanesulfonamide, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in organic synthesis and their role in drug discovery.

Methanesulfonamide derivatives, such as (4-methyl-1H-pyrazol-5-yl)methanesulfonamide, are known for their ability to act as intermediates in the synthesis of more complex molecules. The presence of the pyrazole ring, a five-membered heterocyclic structure, adds unique electronic properties to the molecule, making it an attractive candidate for further functionalization.

Recent studies have highlighted the importance of pyrazole-containing compounds in medicinal chemistry. For instance, researchers have explored the potential of (4-methyl-1H-pyrazol-5-yl)methanesulfonamide as a precursor for developing bioactive molecules with anti-inflammatory and antioxidant properties. These findings underscore the compound's role in advancing therapeutic interventions.

In addition to its medicinal applications, (4-methyl-1H-pyrazol-5-yl)methanesulfonamide has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use in catalysis and coordination chemistry. This dual functionality makes it a valuable asset in both academic research and industrial settings.

From a synthetic perspective, the preparation of (4-methyl-1H-pyrazol-5-yl)methanesulfonamide involves a series of well-established organic reactions. The introduction of the methanesulfonamide group is typically achieved through nucleophilic substitution or coupling reactions, depending on the specific precursor used. The methyl group on the pyrazole ring further enhances the molecule's reactivity and selectivity in subsequent transformations.

Looking ahead, the continued exploration of (4-methyl-1H-pyrazol-5-yli)methanesulfonamide is expected to yield even more groundbreaking discoveries. Its unique combination of structural features and functional groups positions it as a key player in the development of novel materials and pharmaceutical agents.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD